molecular formula C22H30N6O2 B2495686 1,3-Dimethyl-8-(4-methyl-piperazin-1-ylmethyl)-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione CAS No. 577960-29-3

1,3-Dimethyl-8-(4-methyl-piperazin-1-ylmethyl)-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione

Cat. No. B2495686
CAS RN: 577960-29-3
M. Wt: 410.522
InChI Key: VTKABFDTNQRXDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar purine derivatives involves the introduction of alkylamino substituents and other modifications to the purine core to evaluate their biological activities. For example, the synthesis of 8-alkylamino substituted derivatives of 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride and its analogs demonstrated significant prophylactic antiarrhythmic activity and hypotensive activity in pharmacological screenings, indicating the methodological versatility in synthesizing purine derivatives with potential therapeutic effects (Chłoń-Rzepa et al., 2004).

Molecular Structure Analysis

The molecular structure of purine derivatives, including 1,3-Dimethyl-8-(4-methyl-piperazin-1-ylmethyl)-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione, typically features planar fused rings with specific substituents that influence their biological activity. For instance, the molecules of a closely related compound showed typical geometry with the fused rings of the purine system being planar and inclined with respect to each other, demonstrating the structural complexity and the potential for diverse biological activities of these molecules (Karczmarzyk et al., 1995).

Chemical Reactions and Properties

The chemical reactions and properties of purine derivatives are influenced by their substituents, which can interact with various biological targets. For example, N-(4-Arylpiperazinoalkyl)acetamide derivatives of 1,3- and 3,7-dimethyl-1H-purine-2,6(3H,7H)-diones showed significant affinity for serotonin and dopamine receptors, indicating the chemical versatility and potential therapeutic applications of these compounds (Żmudzki et al., 2015).

Physical Properties Analysis

The physical properties of purine derivatives, such as solubility and crystal structure, are essential for their pharmacological evaluation. Studies on similar compounds have shown that crystal structures can provide valuable insights into the molecular conformations and potential intermolecular interactions important for their biological activities (Acosta Quintero et al., 2018).

Scientific Research Applications

Antihistaminic Activity

The antihistaminic potential of derivatives related to the chemical compound has been explored. A study found that certain derivatives displayed significant inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis, suggesting potential for treating allergic reactions (Pascal et al., 1985).

Structural Analysis

Structural analysis of related compounds reveals the geometry of the fused rings and the conformation of substituents, contributing to the understanding of their interaction with biological targets (Karczmarzyk et al., 1995).

Serotonin Receptor Affinity

Research into derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones has identified compounds with significant affinity for serotonin receptors, indicating potential for developing new treatments for psychiatric disorders (Chłoń-Rzepa et al., 2013).

Antiasthmatic Agents

The development of xanthene derivatives for antiasthmatic activity has led to the synthesis of compounds showing significant vasodilator activity, underscoring the therapeutic potential of these molecules in asthma management (Bhatia et al., 2016).

properties

IUPAC Name

1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O2/c1-24-12-14-27(15-13-24)16-18-23-20-19(21(29)26(3)22(30)25(20)2)28(18)11-7-10-17-8-5-4-6-9-17/h4-6,8-9H,7,10-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKABFDTNQRXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-(3-phenylpropyl)purine-2,6-dione

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